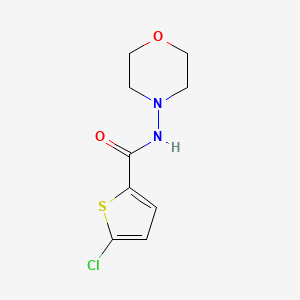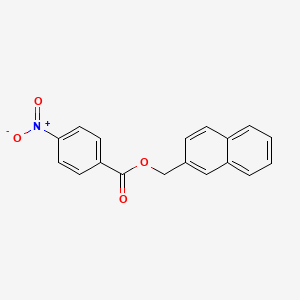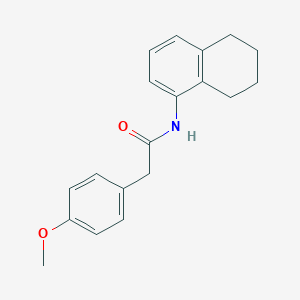
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as THN-α, is a synthetic compound that has been widely studied for its potential in treating various neurological disorders. THN-α is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have neuroprotective effects in several preclinical models of neurodegenerative diseases.
Mecanismo De Acción
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is a selective agonist for the α7 nAChR, which is a subtype of the nAChR family that is primarily expressed in the central nervous system. Activation of the α7 nAChR has been shown to have neuroprotective effects, including reducing inflammation, promoting neuronal survival, and enhancing cognitive function.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing oxidative stress, reducing inflammation, promoting neuronal survival, and enhancing cognitive function. 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has also been shown to increase the release of neurotransmitters, including acetylcholine and dopamine, which are important for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is also highly selective for the α7 nAChR, which allows for specific targeting of this receptor. However, one limitation of 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is that it has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα. One area of interest is the potential for 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα in treating neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another area of interest is the potential for 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα in treating schizophrenia, which has been shown to be associated with dysfunction of the α7 nAChR. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα and to optimize its pharmacological properties for clinical use.
In conclusion, 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is a synthetic compound that has been extensively studied for its potential in treating various neurological disorders. It is a selective agonist for the α7 nAChR and has been shown to have neuroprotective effects in several preclinical models of neurodegenerative diseases. While there are limitations to its use in lab experiments, 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has several advantages and holds promise for future research in the field of neuroscience.
Métodos De Síntesis
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then combined to form the final product. The synthesis has been optimized to produce high yields of 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα with good purity.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-16-11-9-14(10-12-16)13-19(21)20-18-8-4-6-15-5-2-3-7-17(15)18/h4,6,8-12H,2-3,5,7,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEVZNWMKVXKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198938 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


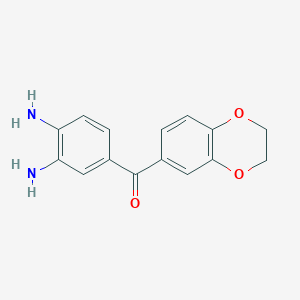
![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
![ethyl 2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5861340.png)
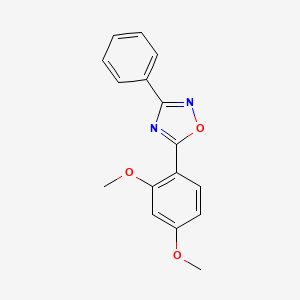
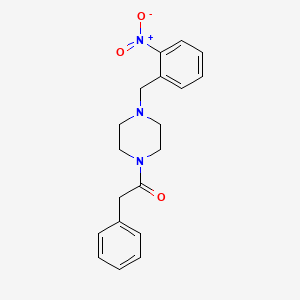
![4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5861358.png)
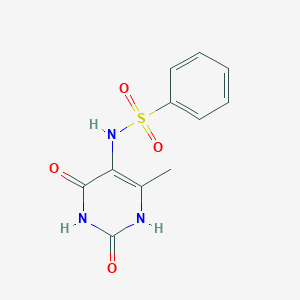
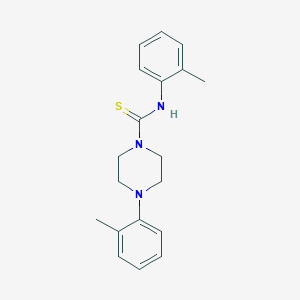
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)
